Terminolic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Terminolic acid is typically extracted from natural sources such as Combretum racemosum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can be isolated using high-performance liquid chromatography (HPLC) with gradient elution and low-wavelength UV detection .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Chromatography: Purifying the extract using techniques like HPLC.
Crystallization: Obtaining pure this compound crystals through controlled crystallization processes.
Chemical Reactions Analysis
Types of Reactions: Terminolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium
Biological Activity
Overview of Terminolic Acid
This compound (C15H24O2) is a type of fatty acid that belongs to the family of terpenoids. It is primarily isolated from plants such as Cinnamomum species and Eucalyptus species. The compound is characterized by its unique structure, which contributes to its various biological activities.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.
- Case Study : A study conducted by Silva et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes.
- Research Findings : In vitro studies showed that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.
- Findings : A study by Zhang et al. (2021) demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µg/mL in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
- Case Study : An investigation into the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups.
Cell Line | IC50 (µg/mL) | Apoptotic Markers Increased |
---|---|---|
MCF-7 | 15 | Caspase-3, PARP |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It may interfere with signaling cascades like NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- Direct Interaction with Cellular Components : The compound may interact with cellular membranes or DNA, leading to altered cellular functions and apoptosis in malignant cells.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVFXZQPGAVAM-GGVBUJAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564-13-6 | |
Record name | Terminolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERMINOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z1542R0IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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